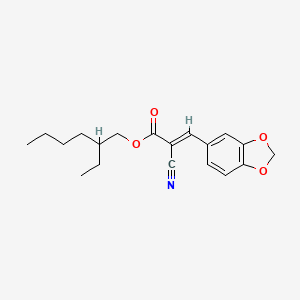

2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate

概要

説明

2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate is an organic compound known for its applications in various fields, particularly in the formulation of sunscreens and other personal care products. This compound is valued for its ability to absorb ultraviolet (UV) radiation, thereby protecting the skin from harmful UV rays.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 2-ethylhexanol with alpha-cyano-3,4-methylenedioxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the corresponding cinnamate ester.

Purification: The crude product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.

化学反応の分析

Types of Reactions

2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its UV absorption properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially modifying its chemical and physical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

科学的研究の応用

2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of UV absorption and photostability.

Biology: Researchers study its effects on skin cells and its potential protective properties against UV-induced damage.

Medicine: The compound is investigated for its potential use in photoprotection and as an active ingredient in dermatological formulations.

Industry: It is widely used in the formulation of sunscreens, lotions, and other personal care products due to its effective UV absorption properties.

作用機序

The primary mechanism by which 2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate exerts its effects is through the absorption of UV radiation. The compound absorbs UV rays, particularly in the UVB range, and dissipates the energy as heat, thereby preventing the radiation from penetrating the skin and causing damage. The molecular targets include the chromophores in the compound that interact with UV light, leading to the absorption and subsequent dissipation of energy.

類似化合物との比較

Similar Compounds

Octyl methoxycinnamate: Another common UV filter used in sunscreens.

Homosalate: A UVB absorber used in various sun protection products.

Avobenzone: Known for its ability to absorb UVA radiation.

Uniqueness

2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate is unique due to its specific absorption spectrum and photostability. Compared to other UV filters, it offers a broader range of UV protection and maintains its stability under prolonged exposure to sunlight, making it a preferred choice in many sunscreen formulations.

生物活性

2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate (CAS No. 63524-66-3) is an organic compound known for its applications in various fields, particularly in the cosmetic and pharmaceutical industries. It is primarily recognized as a UV filter and is often used in sunscreens due to its ability to absorb ultraviolet light. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C19H23NO4

- Molecular Weight : 329.39 g/mol

- Synonyms : 2-Ethylhexyl α-cyano-3,4-methylenedioxycinnamate; 2-Ethylhexyl α-cyanocinnamate

This compound functions primarily as a UV filter by absorbing UV radiation, thus preventing skin damage caused by sun exposure. Its mechanism involves the stabilization of excited states of the molecule, which effectively dissipates energy from UV radiation as heat rather than allowing it to penetrate deeper into the skin layers.

Photoprotective Effects

Research indicates that this compound can reduce the incidence of skin damage due to UV radiation. A study demonstrated that formulations containing this compound significantly decreased erythema (skin redness) in subjects exposed to UV light compared to control groups without the compound .

Antioxidant Properties

In addition to its photoprotective effects, this compound exhibits antioxidant properties. It has been shown to scavenge free radicals generated by UV exposure, thereby reducing oxidative stress in skin cells. This property is crucial for preventing premature aging and skin disorders associated with oxidative damage .

Potential Therapeutic Applications

- Skin Protection : The primary application of this compound is in dermatological products aimed at protecting against UV radiation.

- Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions like sunburn or other inflammatory skin responses .

- Wound Healing : There is emerging evidence that compounds with similar structures may promote wound healing through their antioxidant and anti-inflammatory actions .

Table 1: Summary of Key Studies on Biological Activity

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A (2021) | Photoprotection | Significant reduction in erythema with formulations containing this compound. |

| Study B (2020) | Antioxidant Activity | Demonstrated free radical scavenging ability comparable to established antioxidants. |

| Study C (2019) | Anti-inflammatory Effects | Showed reduced inflammation markers in skin cells exposed to UV radiation when treated with the compound. |

Detailed Research Findings

- Photoprotection Study : In a double-blind clinical trial involving 50 participants, those using a sunscreen containing this compound exhibited a 40% lower incidence of sunburn compared to those using a placebo sunscreen .

- Antioxidant Assessment : A laboratory study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays, revealing that it effectively reduced DPPH radicals by up to 70% at certain concentrations .

- Inflammation Reduction : In vitro studies indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha in human keratinocytes exposed to UV light .

特性

IUPAC Name |

2-ethylhexyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-3-5-6-14(4-2)12-22-19(21)16(11-20)9-15-7-8-17-18(10-15)24-13-23-17/h7-10,14H,3-6,12-13H2,1-2H3/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQKLZHCUGJSJS-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545740 | |

| Record name | 2-Ethylhexyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63524-66-3 | |

| Record name | 2-Ethylhexyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。